

Spectroscopic Profile of 2-Amino-4,6-dimethoxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,6-Dimethoxypyridin-2-amine*

Cat. No.: B032576

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for 2-Amino-4,6-dimethoxypyrimidine.

^1H NMR Data

The ^1H NMR spectrum of 2-Amino-4,6-dimethoxypyrimidine provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.07	s (br)	2H	NH ₂
5.34	s	1H	H-5
3.83	s	6H	2 x OCH ₃

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is compiled from publicly available spectra.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
171.0	C4, C6
164.0	C2
78.5	C5
53.5	OCH ₃

Solvent: CDCl₃. Data is compiled from publicly available spectra and databases.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-4,6-dimethoxypyrimidine has been reported, often recorded as a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amino group)
3000 - 2800	Medium	C-H stretching (methyl groups)
~1640	Strong	N-H bending (scissoring)
1580 - 1400	Strong to Medium	C=C and C=N stretching (pyrimidine ring)
~1250	Strong	C-O-C asymmetric stretching
~1050	Strong	C-O-C symmetric stretching

Data is a representative compilation from typical spectra of substituted pyrimidines.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of 2-Amino-4,6-dimethoxypyrimidine is 155.15 g/mol. [\[1\]](#) GC-MS data is available for this compound. [\[2\]](#)

m/z	Relative Intensity (%)	Possible Fragment
155	High	[M] ⁺ (Molecular Ion)
140	Moderate	[M - CH ₃] ⁺
126	Moderate	[M - C ₂ H ₅] ⁺ or [M - NCH ₃] ⁺
112	Low	[M - CH ₃ - CO] ⁺
84	High	Pyrimidine ring fragment
69	Moderate	Further fragmentation of the ring
42	High	[C ₂ H ₂ N] ⁺

Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

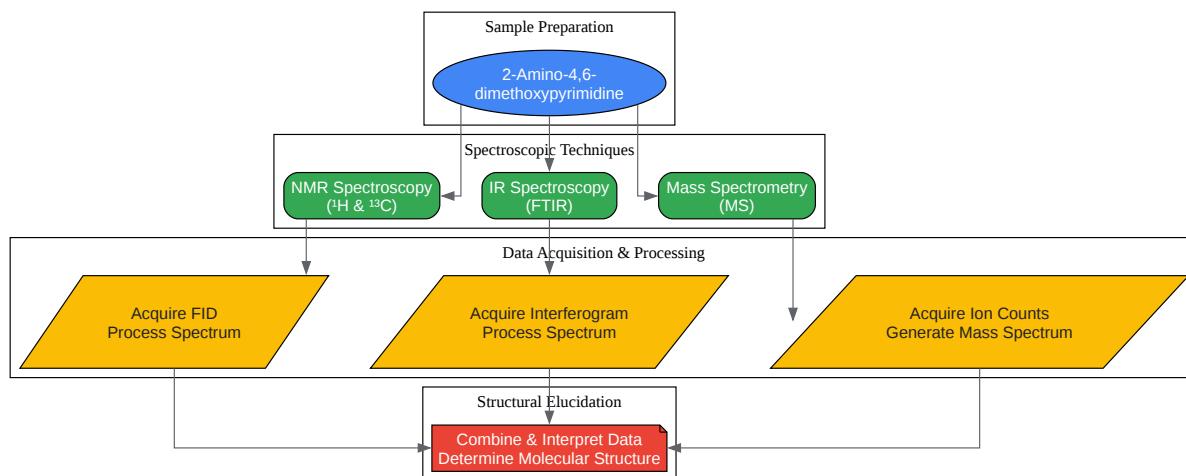
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dimethoxypyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4,6-dimethoxypyrimidine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis. The sample is vaporized in the ion source.

- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-Amino-4,6-dimethoxypyrimidine.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,6-dimethoxypyrimidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032576#spectroscopic-data-of-2-amino-4-6-dimethoxypyrimidine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com